4-Bromo-2-nitro-1-nitrosobenzene
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Overview
Description
4-Bromo-2-nitro-1-nitrosobenzene is an organic compound with the molecular formula C6H3BrN2O3 It is a derivative of nitrobenzene, characterized by the presence of bromine, nitro, and nitroso functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-nitro-1-nitrosobenzene typically involves the nitration and bromination of nitrosobenzene. One common method includes the reaction of 1-nitro-2-nitrosobenzene with copper(II) bromide in acetonitrile at room temperature. The reaction is carried out under atmospheric pressure for about 2 hours, resulting in a regioselective formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration and bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-nitro-1-nitrosobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products:
Reduction: 4-Bromo-2-amino-1-nitrosobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Bromo-2,1-dinitrobenzene.
Scientific Research Applications
4-Bromo-2-nitro-1-nitrosobenzene is utilized in several research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-2-nitro-1-nitrosobenzene involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, influencing cellular oxidative stress pathways. The nitro and bromine groups can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological macromolecules .
Comparison with Similar Compounds
1-Bromo-4-nitrobenzene: Similar in structure but lacks the nitroso group.
4-Bromo-2-fluoro-1-nitrobenzene: Contains a fluorine atom instead of a nitroso group.
4-Nitro-1-bromobenzene: Another structural isomer with different substitution patterns
Uniqueness: 4-Bromo-2-nitro-1-nitrosobenzene is unique due to the presence of both nitro and nitroso groups, which impart distinct chemical reactivity and potential for diverse applications in scientific research.
Properties
IUPAC Name |
4-bromo-2-nitro-1-nitrosobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O3/c7-4-1-2-5(8-10)6(3-4)9(11)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLKGTGAXPBHBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])N=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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